![molecular formula C19H15N3O4S B2889631 (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 477294-79-4](/img/structure/B2889631.png)
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications :
- A study by Nikalje et al. (2014) synthesized derivatives of the compound and evaluated them for anti-inflammatory activity using in-vitro and in-vivo models. These compounds showed promising results, with certain derivatives demonstrating better anti-inflammatory activity than diclofenac, a standard anti-inflammatory drug. Furthermore, these compounds exhibited a good gastrointestinal safety profile (Nikalje, 2014).
- Another study by Nikalje et al. (2015) also synthesized similar derivatives and assessed their anti-inflammatory properties. This research supported the findings of the 2014 study, highlighting the potential of these compounds in anti-inflammatory applications (Nikalje, Hirani, & Nawle, 2015).
Hypoglycemic Activity :
- Research by Nikalje et al. (2012) focused on synthesizing novel derivatives and evaluating their hypoglycemic activity in an animal model. The compounds exhibited significant hypoglycemic activity, indicating their potential use in managing blood sugar levels (Nikalje, Choudhari, & Une, 2012).
Antibacterial Activity :
- Trotsko et al. (2018) synthesized new derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties. These compounds demonstrated antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Anticonvulsant and Antidepressant Effects :
- A study by Zhen et al. (2015) synthesized derivatives of the compound and evaluated them for anticonvulsive and antidepressant activities in different models. Several of these compounds exhibited potent effects in both applications (Zhen, Peng, Zhao, Han, Jin, & Guan, 2015).
Anticancer Activity :
- Al-Sanea et al. (2020) designed and synthesized derivatives for evaluation as anticancer agents. One compound in particular showed significant growth inhibition against various cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Molecular Docking Studies :
- Several of these studies also conducted molecular docking studies to understand the binding affinity of these compounds to target proteins, which is crucial for their potential pharmacological applications.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-21-16-13(26-2)8-5-9-14(16)27-19(21)20-15(23)10-22-17(24)11-6-3-4-7-12(11)18(22)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAIOSWPSQIDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)
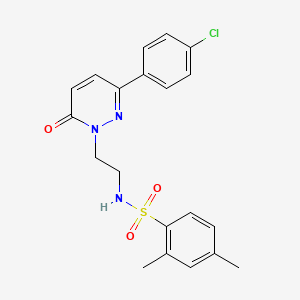
![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)
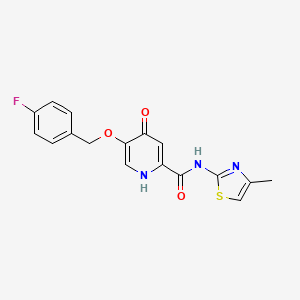
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)

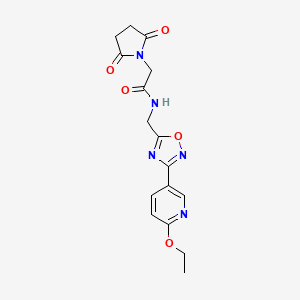
![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)
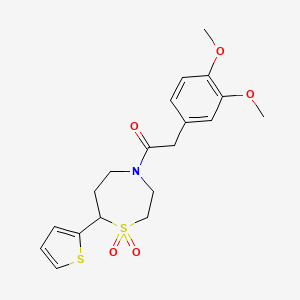
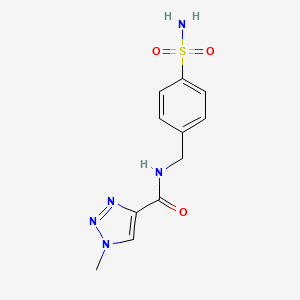
![4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine](/img/structure/B2889571.png)